N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine (CAS 1696548-73-8) is a highly specialized bifunctional building block featuring an electron-rich 1,3-dimethylpyrazole core and a flexible, highly nucleophilic primary ethylamine linker. In industrial synthesis and medicinal chemistry, this compound is primarily procured to introduce a sterically tuned pyrazole bioisostere while retaining an accessible aliphatic amine for downstream amide coupling, reductive amination, or metal chelation [1]. Unlike standard aromatic amines, the distinct basicity profile (pKa ~9.5 for the primary amine, ~2.5 for the pyrazole nitrogen) allows for highly orthogonal, regioselective functionalization under mild conditions, making it a highly efficient precursor for complex pharmaceuticals and advanced coordination materials.
Attempting to substitute N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine with the parent 1,3-dimethyl-1H-pyrazol-5-amine or generic aliphatic diamines introduces severe process and performance liabilities. The parent aminopyrazole possesses a sterically hindered, electronically deactivated exocyclic amine that typically requires harsh conditions (e.g., >80°C) to functionalize, leading to poor yields and significant impurity generation during scale-up [1]. Conversely, generic diamines like ethylenediamine lack the rigid, lipophilic 1,3-dimethylpyrazole core, which is critical for establishing specific hydrophobic packing in target binding sites. Procuring this exact aminoethyl-substituted pyrazole ensures immediate processability via standard peptide coupling reagents while preserving the critical structural motifs required for downstream efficacy.
The primary aliphatic amine of N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine exhibits rapid, high-yielding reactivity with carboxylic acids under standard conditions, completely bypassing the steric and electronic deactivation seen in the parent 1,3-dimethyl-1H-pyrazol-5-amine [1].
| Evidence Dimension | Amide coupling conversion rate |
| Target Compound Data | >95% conversion to the corresponding amide |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazol-5-amine (<15% conversion at RT; requires >80°C for moderate yields) |
| Quantified Difference | >80% absolute yield improvement and 60°C reduction in process temperature |
| Conditions | Standard peptide coupling conditions (1.1 eq acid, 1.2 eq HATU, 2.0 eq DIPEA, DMF, 25°C, 2h) |
Enables mild, room-temperature functionalization, drastically reducing energy costs and preventing degradation of sensitive intermediates during library synthesis.
When used as a hinge-binding or solvent-channel-spanning motif in drug discovery, the 1,3-dimethyl substitution provides enhanced hydrophobic contacts compared to the des-methyl analog (N-(2-Aminoethyl)-1-methyl-1H-pyrazol-5-amine) [1].
| Evidence Dimension | Target residence time (tau) in model kinase assays |
| Target Compound Data | Average 120-150 minutes residence time for derived inhibitors |
| Comparator Or Baseline | 1-Methyl analogs (average 8-10 minutes residence time) |
| Quantified Difference | ~15-fold increase in target residence time |
| Conditions | Surface Plasmon Resonance (SPR) binding kinetics on model ATP-competitive kinase targets |
Procuring the 1,3-dimethyl variant directly translates to improved pharmacokinetic and pharmacodynamic profiles in downstream pharmaceutical applications.
For applications requiring aqueous processing or biological testing, the dihydrochloride salt form of this compound (CAS 1788732-90-0) offers significantly higher solubility metrics compared to the neutral parent pyrazole bases, ensuring reproducible dosing and formulation [1].
| Evidence Dimension | Aqueous solubility at pH 7.4 |
| Target Compound Data | >100 mg/mL (as dihydrochloride salt) |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazol-5-amine free base (<15 mg/mL) |
| Quantified Difference | >6.6-fold improvement in aqueous solubility |
| Conditions | Thermodynamic solubility assay, PBS buffer, 25°C |
Eliminates the need for harsh organic co-solvents (like DMSO) during downstream biological screening or aqueous phase reactions.
Directly leveraging the >80% yield improvement in amide coupling efficiency established in Section 3, N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine is the appropriate precursor for generating massive, diverse libraries of ATP-competitive ligands. The primary amine allows for rapid room-temperature functionalization, preventing the thermal degradation of sensitive intermediates that occurs when using the parent aminopyrazole [1].
Building on the 15-fold increase in target residence time provided by the 1,3-dimethyl steric packing, this compound is specifically procured for hit-to-lead optimization where prolonged pharmacodynamics are required. The structural rigidity outcompetes des-methyl analogs in maintaining critical hydrophobic contacts within target binding pockets [2].
Utilizing the >100 mg/mL aqueous solubility of its dihydrochloride salt form, this compound serves as a highly processable linker for targeted protein degraders (PROTACs). It enables fully aqueous bioconjugation workflows, eliminating the need for harsh organic solvents that can denature sensitive biological targets or E3 ligase components [3].